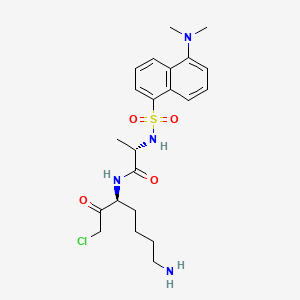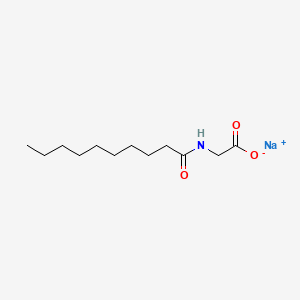
3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.382 . This compound is known for its unique structure, which includes a pyridine ring and a methanol group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding pyridine derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve more scalable processes, including catalytic hydrogenation or other reduction techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted pyridine derivatives .
Applications De Recherche Scientifique
3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds or other interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- include other pyridine derivatives and methanol-substituted compounds. Some examples are:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar structure but with a naphthalene ring instead of a pyridine ring.
4-methyl-3,4,5,6-tetrahydropyridin-2-amine: Another pyridine derivative with different substituents.
Propriétés
Numéro CAS |
102206-67-7 |
|---|---|
Formule moléculaire |
C19H21NO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-diphenylmethanol |
InChI |
InChI=1S/C19H21NO/c1-20-14-8-13-18(15-20)19(21,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-13,21H,8,14-15H2,1H3 |
Clé InChI |
XZJMPHYUJKTCMG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC=C(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















